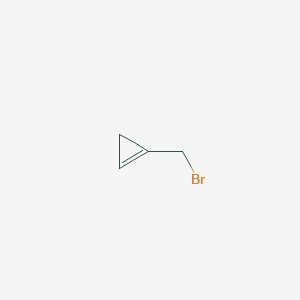

1-(Bromomethyl)cyclopropene

説明

1-(Bromomethyl)cyclopropene is a cyclopropene derivative featuring a bromomethyl substituent on the strained three-membered cyclopropene ring. The bromomethyl group introduces both steric and electronic effects, which may influence its stability, reactivity, and interaction with biological targets (e.g., as an ethylene antagonist in plants).

特性

分子式 |

C4H5Br |

|---|---|

分子量 |

132.99 g/mol |

IUPAC名 |

1-(bromomethyl)cyclopropene |

InChI |

InChI=1S/C4H5Br/c5-3-4-1-2-4/h1H,2-3H2 |

InChIキー |

VXFCXJZQHCQVMH-UHFFFAOYSA-N |

正規SMILES |

C1C=C1CBr |

製品の起源 |

United States |

準備方法

1-(Bromomethyl)cyclopropene can be synthesized through various methods. One common synthetic route involves the α-bromination of carbonyl compounds. For instance, the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N) yields bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.

Industrial production methods often involve the use of molecular bromine or copper(II) bromide for the bromination of ketones . These methods are scalable and economically viable for large-scale production.

化学反応の分析

1-(Bromomethyl)cyclopropene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as phenylmagnesium bromide, to form new compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding cyclopropyl ketones or reduction to form cyclopropylmethyl derivatives.

Cyclopropanation: The compound can participate in cyclopropanation reactions, forming cyclopropane rings with various substituents.

Common reagents used in these reactions include Grignard reagents, molecular bromine, and cyanogen bromide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(Bromomethyl)cyclopropene has diverse applications in scientific research:

Biology and Medicine: The cyclopropyl group is influential in biological systems, exhibiting antibacterial, antiviral, and enzyme inhibition activities. This makes 1-(Bromomethyl)cyclopropene a valuable compound in medicinal chemistry for the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials, leveraging its unique reactivity and structural properties.

作用機序

The mechanism of action of 1-(Bromomethyl)cyclopropene involves the formation of reactive intermediates during its chemical reactions. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the cyclopropene ring . The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

Cyclopropene derivatives are studied extensively for their ethylene-inhibiting properties in agriculture and their utility in synthetic chemistry. Below is a comparative analysis of 1-(Bromomethyl)cyclopropene with key analogs:

Key Findings

Substituent Impact on Ethylene Inhibition: Smaller substituents (e.g., methyl in 1-MCP) enhance volatility and ethylene receptor binding, making 1-MCP highly effective in controlled environments. Larger groups (e.g., phenylpropyl in PPCP) may improve stability but reduce bioavailability . However, its bromine atom could enable unique reactivity in cross-coupling reactions or polymer chemistry .

Synthetic Utility :

- Bromomethyl-substituted compounds (e.g., 1-(bromomethyl)chrysene) are valuable intermediates for functionalizing aromatic systems . By analogy, 1-(Bromomethyl)cyclopropene may serve as a precursor for synthesizing cyclopropene-containing polymers or pharmaceuticals.

While 1-MCP is generally recognized as safe for postharvest use, brominated analogs like 1-(Bromomethyl)cyclopropene may necessitate stringent safety protocols akin to those for 1-bromopropane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。